molecular formula C21H24N2O4 B5142915 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No. B5142915
M. Wt: 368.4 g/mol
InChI Key: QNGZVGZTOWJFOR-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPCCA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 424.51 g/mol.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in various scientific research areas. One of the main applications of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is in the field of cancer research. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is not fully understood. However, it has been suggested that 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell differentiation. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway that regulates cell survival and growth.
Biochemical and physiological effects:
2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which leads to the inhibition of tumor growth. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several advantages for lab experiments. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is a small molecule that can easily penetrate cell membranes and reach its target site. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is also stable and can be stored for long periods without degradation. However, 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations for lab experiments. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is relatively expensive, and its synthesis requires specialized equipment and expertise. 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is also not very soluble in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. One of the future directions is to further elucidate the mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. Understanding the mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can help in the development of more targeted and effective therapies. Another future direction is to study the pharmacokinetics and pharmacodynamics of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in vivo. Studying the pharmacokinetics and pharmacodynamics of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can help in the development of more effective dosing regimens. Additionally, future studies can investigate the potential applications of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide in other scientific research areas, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 2-(1-piperidinylcarbonyl)phenylhydrazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. The synthesis of 2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been reported in various research articles, and the yield of the product can be improved by optimizing the reaction conditions.

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-11-5-6-12-19(18)27-15-20(24)22-17-10-4-3-9-16(17)21(25)23-13-7-2-8-14-23/h3-6,9-12H,2,7-8,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGZVGZTOWJFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide

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